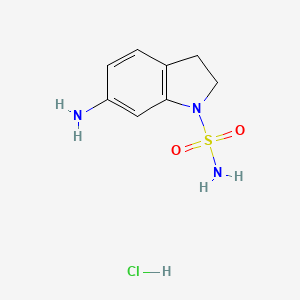

6-amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride

Overview

Description

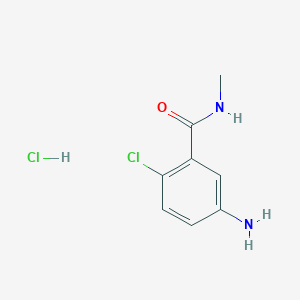

“6-amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride” is a chemical compound with the molecular formula C8H11N3O2S•HCl and a molecular weight of 249.72 . It is a powder that is stored at room temperature .

Molecular Structure Analysis

The InChI code for “6-amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride” is 1S/C8H11N3O2S.ClH/c9-7-2-1-6-3-4-11(8(6)5-7)14(10,12)13;/h1-2,5H,3-4,9H2,(H2,10,12,13);1H . This indicates the presence of a bicyclic structure with a nitrogen atom as the major component .Physical And Chemical Properties Analysis

“6-amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 249.72 .Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research as a biochemical tool. It aids in the study of protein expression, modification, and function within biological systems . Its role in proteomics can be pivotal for understanding disease mechanisms and identifying potential therapeutic targets.

Antiviral Activity

Indole derivatives, including those similar to 6-amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride, have been reported to exhibit antiviral properties . They have shown inhibitory activity against influenza A and other viruses, which could be crucial for developing new antiviral drugs .

Anti-inflammatory Applications

The indole scaffold is known for its anti-inflammatory capabilities. Research into compounds like 6-amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride could lead to the development of new anti-inflammatory medications, potentially benefiting conditions such as arthritis and asthma .

Anticancer Research

Indole derivatives are explored for their potential in anticancer research . Their ability to bind with high affinity to multiple receptors makes them candidates for cancer treatment studies, including tumor growth inhibition and apoptosis induction .

Antimicrobial Activity

Studies have shown that sulfonamide-based indole derivatives possess antimicrobial activity against a range of bacteria, including Gram-positive and Gram-negative strains. This makes them valuable for the development of new antibiotics .

Antidiabetic Potential

The indole nucleus is being investigated for its antidiabetic potential . Compounds with this structure may play a role in the management of diabetes by influencing glucose metabolism or insulin sensitivity .

Antimalarial Applications

Indole derivatives have shown promise in antimalarial research . Their biological activity against the malaria parasite could lead to the creation of novel antimalarial drugs, which is critical given the resistance to current treatments .

Anticholinesterase Activity

Research into indole derivatives includes their use as anticholinesterase agents . This application is significant for treating neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors can help manage symptoms .

Safety and Hazards

The safety information for “6-amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

6-amino-2,3-dihydroindole-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S.ClH/c9-7-2-1-6-3-4-11(8(6)5-7)14(10,12)13;/h1-2,5H,3-4,9H2,(H2,10,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZHKCAFNWSFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)N)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1521147.png)

![{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B1521148.png)

![4-[(Tert-butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1521161.png)

![1-[5-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine](/img/structure/B1521163.png)

![4-{[(4-Fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521166.png)

![[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride](/img/structure/B1521167.png)

![5-[(2-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521169.png)